Ribose-5-Phosphate Isomerase Kinetics: Km Comparison with Ribulose-5-Phosphate
In assays using recombinant Trypanosoma cruzi ribose-5-phosphate isomerase B (TcRpiB), the Michaelis constant (Km) for D-ribose-5-phosphate was determined to be 4.0 mM, while the Km for the reverse reaction substrate D-ribulose-5-phosphate was 1.4 mM [1]. This 2.86-fold difference in Km values indicates that the enzyme exhibits higher apparent affinity for Ru5P than for R5P under the assay conditions (pH 7.5, 65°C). In contrast, pea chloroplastic phosphoriboisomerase displayed Km values of 0.9 mM for R5P and 0.6 mM for Ru5P [2], representing a 1.5-fold difference. These quantitative distinctions in substrate affinity across orthologous enzymes have direct implications for experimental design: investigators reconstituting the non-oxidative PPP in vitro must account for organism-specific kinetic parameters when selecting R5P concentrations for saturating conditions.
| Evidence Dimension | Michaelis constant (Km) for ribose-5-phosphate isomerase |
|---|---|
| Target Compound Data | Km = 4.0 mM (TcRpiB) [1]; Km = 0.9 mM (pea chloroplastic Rpi) [2] |
| Comparator Or Baseline | Ribulose-5-phosphate: Km = 1.4 mM (TcRpiB) [1]; Km = 0.6 mM (pea chloroplastic Rpi) [2] |
| Quantified Difference | TcRpiB: R5P Km is 2.86-fold higher than Ru5P Km; Pea Rpi: R5P Km is 1.5-fold higher than Ru5P Km |
| Conditions | TcRpiB: recombinant enzyme, pH 7.5, 65°C [1]; Pea Rpi: purified chloroplastic enzyme, pH optimum 7.8 (R5P) and 7.7 (Ru5P) [2] |
Why This Matters
Selection of R5P concentration for in vitro PPP reconstitution must be informed by the specific Rpi isoform being employed; using Ru5P-derived kinetic parameters will underestimate the required R5P concentration for saturation by up to 2.86-fold.
- [1] Stern AL, Burgos E, Salmon L, Cazzulo JJ. Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism. Biochem J. 2007;401(Pt 1):279-285. View Source
- [2] Anderson LE. Purification and characterization of pea chloroplastic phosphoriboisomerase. Plant Physiol. 1991;97(1):262-267. View Source
